2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole
CAS No.:
Cat. No.: VC15846694
Molecular Formula: C14H7Cl3N2S
Molecular Weight: 341.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H7Cl3N2S |
|---|---|
| Molecular Weight | 341.6 g/mol |
| IUPAC Name | 2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H |
| Standard InChI Key | XEOGMBYSUPTFIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituents
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2 and 4. The 2-position is occupied by a 2-chloropyridin-4-yl group, while the 4-position hosts a 3,4-dichlorophenyl moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing its interaction with biological targets .
Molecular Formula:
Molecular Weight: 341.64 g/mol (calculated based on atomic masses).
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of analogous thiazoles reveal a coplanar orientation between the thiazole ring and aryl substituents, facilitating π-π stacking interactions . Infrared (IR) spectroscopy of related compounds shows characteristic absorption bands for C-Cl (600–800 cm), C=N (1600–1680 cm), and C-S (700–750 cm) bonds . Nuclear magnetic resonance (NMR) data for the compound’s analogs indicate distinct proton environments:
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Pyridinyl protons resonate at δ 8.2–8.6 ppm (doublets).
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Dichlorophenyl protons appear as multiplets at δ 7.3–7.8 ppm .
Synthesis Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch method is widely employed for thiazole synthesis. For this compound, the reaction involves:
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Step 1: Condensation of 2-chloropyridine-4-carbaldehyde with thioacetamide in ethanol under reflux to form the thiazole intermediate.
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Step 2: Bromination of the intermediate using phosphorus oxybromide (POBr) to introduce the 3,4-dichlorophenyl group .
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Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Yield: 60–75% (optimized conditions) .
One-Pot Multicomponent Approaches
Recent advances utilize one-pot reactions to improve efficiency. A three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole, chloroacetyl chloride, and 3,4-dichlorophenylboronic acid yields the target compound in 82% yield under microwave irradiation .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 158–162°C (differential scanning calorimetry) |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
| LogP (Octanol-Water) | 3.9 (predicted via ChemAxon) |
| Stability | Stable at RT; degrades above 200°C |
The high lipophilicity (LogP = 3.9) suggests favorable membrane permeability, critical for drug delivery .
Biological Activity and Mechanisms
Antibacterial and Antifungal Effects
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) due to thiazole’s ability to disrupt microbial cell membranes .
Industrial and Agricultural Applications
Agrochemical Development
Patented derivatives of 2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole exhibit fungicidal activity against Phytophthora infestans (potato blight) at 50 ppm concentration .
Material Science
Thin films of the compound display semiconducting properties (bandgap = 2.8 eV), making them candidates for organic photovoltaics .
Structural Analogs and Structure-Activity Relationships (SAR)
SAR Trends:
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Electron-withdrawing groups (Cl, F) enhance antibacterial potency .
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Bulky substituents (e.g., piperidinyl) improve target selectivity .
Recent Advances and Future Directions
Green Synthesis Protocols
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields . Solvent-free conditions using ball milling are under investigation .
Targeted Drug Delivery Systems
Nanoparticle-encapsulated formulations of the compound show a 3-fold increase in tumor uptake in murine models compared to free drug .
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